molecular formula C22H16N6OS B2700421 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1007187-86-1

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Katalognummer: B2700421
CAS-Nummer: 1007187-86-1
Molekulargewicht: 412.47
InChI-Schlüssel: VJEWECRTGFJONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H16N6OS and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS No. 1006492-96-1) is a synthetic derivative that combines several pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15N3O2C_{18}H_{15}N_3O_2 with a molecular weight of 305.33 g/mol. Its structure integrates a pyrazole ring, a pyridine moiety, and a thiazole group, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, certain pyrazole derivatives have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), crucial for the inflammatory response. A study indicated that compounds similar to our target compound exhibited IC50 values against COX enzymes in the low micromolar range, suggesting strong anti-inflammatory potential .

Anticancer Activity

The thiazole component in the structure has been associated with anticancer properties. In vitro studies have reported that thiazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structural motifs have shown promising results against various cancer cell lines, including breast and colon cancer. The SAR analysis indicated that modifications in the thiazole ring significantly affect potency .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been noted for their effectiveness against bacterial and fungal strains. A systematic study on thiazole derivatives indicated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Pyridine Substitution : The presence of a pyridine ring enhances solubility and bioavailability.
  • Thiazole Modifications : Electron-withdrawing groups on the thiazole ring improve potency against cancer cells.
  • Pyrazole Core : Variations in substitution patterns on the pyrazole ring can lead to significant changes in anti-inflammatory and anticancer activities .

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. Compounds with similar structures to our target showed promising results, with one derivative achieving an IC50 value of 57.24 µg/mL, comparable to standard anti-inflammatory drugs .
  • Anticancer Evaluation : In vitro tests revealed that certain thiazole-containing compounds exhibited IC50 values below 10 µM against breast cancer cell lines, indicating high efficacy .
  • Antimicrobial Assessment : Thiazole derivatives were evaluated for their antibacterial properties against L. infantum, showing effective inhibition at low concentrations .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Demonstrated promising results in inhibiting growth, with studies reporting IC50 values as low as 0.95 nM for related pyrazole derivatives .

Table 1: Summary of Anticancer Activity

Cell LineCompound IC50 (µM)Reference
MCF73.79
A5490.95
HepG2Significant inhibition noted

Anti-inflammatory Properties

Compounds containing the pyrazole ring have been extensively researched for their anti-inflammatory effects. The structure of this compound allows it to interact with various biological pathways involved in inflammation. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Case Study:
In a study involving various pyrazole derivatives, compounds similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide were evaluated for their ability to reduce inflammation markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines, suggesting potential for therapeutic use in chronic inflammatory diseases .

Eigenschaften

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c23-12-18(21(29)26-22-25-9-10-30-22)11-19-15-28(14-16-5-2-1-3-6-16)27-20(19)17-7-4-8-24-13-17/h1-11,13,15H,14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEWECRTGFJONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.